molecular formula C31H30N2O4 B2953690 3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE CAS No. 392249-69-3

3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE

Cat. No.: B2953690
CAS No.: 392249-69-3
M. Wt: 494.591
InChI Key: VDWAAHMIUMYJJJ-UHFFFAOYSA-N
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Description

3-Phenoxy-N-(4-{[4-(3-phenoxypropanamido)phenyl]methyl}phenyl)propanamide is a bis-amide derivative characterized by two phenoxypropanamide moieties connected via a methylene-bridged biphenyl core.

Properties

IUPAC Name

3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c34-30(19-21-36-28-7-3-1-4-8-28)32-26-15-11-24(12-16-26)23-25-13-17-27(18-14-25)33-31(35)20-22-37-29-9-5-2-6-10-29/h1-18H,19-23H2,(H,32,34)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWAAHMIUMYJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of phenoxypropanoic acid derivatives and amines, followed by coupling reactions under controlled conditions. Common reagents used in these reactions include catalysts like palladium and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropanoic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related propanamide derivatives, emphasizing molecular features, substituents, and reported applications:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Reported Applications/Properties References
3-Phenoxy-N-(4-{[4-(3-phenoxypropanamido)phenyl]methyl}phenyl)propanamide Not explicitly provided Two phenoxypropanamide groups, methylene-bridged biphenyl core Estimated >500 Hypothesized use in drug design or polymer synthesis (inferred from analogs)
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ Piperidinyl group, methoxymethyl side chain 276.38 Pharmaceutical intermediate
S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₇H₁₄F₄N₂O₅ Fluorophenoxy, nitro-trifluoromethyl phenyl, hydroxy-methyl 403.3 Potential bioactive properties (e.g., enzyme inhibition due to nitro/CF₃ groups)
3-Hydroxy-2,2-dimethyl-N-(4-((5-(methylamino)-1-naphthyl)sulfonylamino)phenyl)propanamide Not explicitly provided Hydroxy-dimethyl propanamide, naphthyl sulfonamide Estimated >450 Pharmaceutical candidate (BAY-43-9695; inferred from naming conventions)
3-Phenyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanamide C₂₄H₂₄N₂O₃S Phenylpropanamide, sulfonamide-phenylethyl group 420.53 Unspecified industrial or medicinal use (sulfonamide groups often enhance solubility/bioavailability)
N-((2S)-2-({(1Z)-1-Methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide C₃₅H₃₆F₃N₃O₄ Trifluoromethylphenyl, oxazolyl-ethoxy phenyl, enamide linkage 619.67 Likely protease inhibitor or receptor antagonist (complex structure suggests high target specificity)

Key Structural and Functional Differences:

Aromatic vs. Heterocyclic Substituents: The target compound lacks heterocyclic moieties (e.g., oxazole in or piperidine in ), relying instead on phenyl and phenoxy groups. This may reduce metabolic stability compared to CF₃- or sulfonamide-containing analogs .

Biological Activity : Compounds with nitro or trifluoromethyl groups (e.g., ) exhibit stronger electron-withdrawing effects, enhancing binding to enzymatic targets. The target compound’s unsubstituted phenyl groups may favor π-π stacking in material science applications .

Synthetic Complexity : The methylene-bridged biphenyl core in the target compound requires multi-step synthesis, contrasting with simpler analogs like N-phenylpropanamides ().

Research Findings:

  • Polymer Applications: Analogous chlorinated phthalimides () are monomers for heat-resistant polyimides; the target’s amide-rich structure could serve a similar role in high-performance polymers.
  • Drug Likeness : The compound’s high molecular weight (>500 g/mol) and hydrophobicity may violate Lipinski’s rules, reducing its suitability as an oral drug compared to smaller analogs like or .

Biological Activity

3-Phenoxy-N-(4-{[4-(3-phenoxypropanamido)phenyl]methyl}phenyl)propanamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple phenoxy and propanamide groups. Its molecular formula is C24H30N2O3C_{24}H_{30}N_2O_3, and it possesses a molecular weight of approximately 402.5 g/mol. The presence of multiple aromatic rings suggests potential for significant biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects in conditions like obesity and insulin resistance .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could play a role in mitigating oxidative stress-related diseases .
  • Anti-inflammatory Effects : There is evidence to support its role in reducing inflammatory markers, potentially making it beneficial for conditions characterized by chronic inflammation .

Antidiabetic Effects

One of the most notable areas of research involves the compound's potential antidiabetic effects. Studies have shown that it may improve insulin sensitivity and glucose metabolism in animal models, suggesting a promising role in managing Type II diabetes .

Anticancer Properties

Emerging data indicate that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . The proposed mechanism includes induction of apoptosis and inhibition of cell cycle progression.

Neuroprotective Effects

Recent investigations have also highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting applications in neurodegenerative diseases such as Alzheimer's .

Case Study 1: Antidiabetic Efficacy in Rodent Models

In a controlled study involving diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. Histological analysis revealed improved pancreatic function and increased insulin secretion .

Case Study 2: Anticancer Activity

A study evaluating the compound's effects on human breast cancer cells (MCF-7 line) found that treatment led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP .

Data Tables

Biological Activity Effect Observed Study Reference
AntidiabeticReduced blood glucose levels
AnticancerInhibition of cell proliferation
NeuroprotectiveProtection against oxidative stress

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